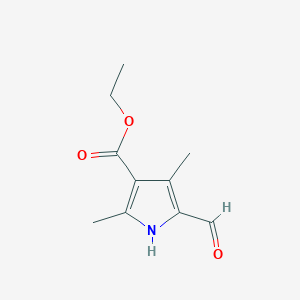

Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

Cat. No. B143837

Key on ui cas rn:

2199-59-9

M. Wt: 195.21 g/mol

InChI Key: GDISALBEIGGPER-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06861418B2

Procedure details

3,5-Dimethyl-1H-pyrrole-2.4-dicarboxylic acid 2-tert-butyl ester 4-ethyl ester (80.1 g, 0.3 mol) and 400 mL of trifluoroacetic acid were stirred for 5 minutes in a 2 L 3-neck round bottom flask equipped with mechanical stirring and warmed to 40° C. in an oil bath. The mixture was then cooled to −5° C. and triethyl orthoformate (67.0 g, 0.45 mol) was added all at once. The temperature increased to 15° C. The mixture was stirred for about 1 minute, removed from the cold bath and then stirred for 1 hour. The trifluoroacetic acid was removed by rotary evaporation and the residue put in the refrigerator where it solidified. The solid was dissolved by warming and poured into 500 g of ice. The mixture was extracted with 800 mL of dichloromethane to give a red solution and a brown precipitate, both of which were saved. The precipitate was isolated and washed with 150 mL of saturated sodium bicarbonate solution. The dichloromethane phase was washed with 150 mL of sodium bicarbonate and both bicarbonate solutions discarded. The dichloromethane solution was washed with 3 times with 100 mL of water each time. The dichloromethane solution was evaporated to dryness and the dark residue recrystallized twice from hot ethyl acetate after decolorizing with Darco to give golden yellow needles. The brown precipitate was recrystallized from 350 mL of hot ethyl acetate after decolorizing with Darco to give a yellow-red solid. All the recrystallized solids were combined and recrystallized from 500 mL of hot ethanol to give 37.4 g (63.9%) of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester as yellow needles (mp 165.6-166.3° C., lit. 163-164° C.). The evaporated residues from the ethyl acetate and ethanol mother liquors were recrystallized from 500 mL of ethanol to give 10.1 g (17.1%) of a second crop of dirty yellow needles.

Quantity

80.1 g

Type

reactant

Reaction Step One

Yield

63.9%

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([O:3][C:4]([C:6]1[C:7]([CH3:19])=[C:8]([C:12](OC(C)(C)C)=[O:13])[NH:9][C:10]=1[CH3:11])=[O:5])[CH3:2].C(OCC)(OCC)OCC>FC(F)(F)C(O)=O>[CH2:1]([O:3][C:4]([C:6]1[C:7]([CH3:19])=[C:8]([CH:12]=[O:13])[NH:9][C:10]=1[CH3:11])=[O:5])[CH3:2]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

80.1 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC(=O)C=1C(=C(NC1C)C(=O)OC(C)(C)C)C

|

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

solvent

|

|

Smiles

|

FC(C(=O)O)(F)F

|

Step Two

|

Name

|

|

|

Quantity

|

67 g

|

|

Type

|

reactant

|

|

Smiles

|

C(OCC)(OCC)OCC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

40 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with mechanical stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was then cooled to −5° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The temperature increased to 15° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture was stirred for about 1 minute

|

|

Duration

|

1 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

removed from the cold bath

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for 1 hour

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The trifluoroacetic acid was removed by rotary evaporation

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The solid was dissolved

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

by warming

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

poured into 500 g of ice

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The mixture was extracted with 800 mL of dichloromethane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a red solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The precipitate was isolated

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 150 mL of saturated sodium bicarbonate solution

|

WASH

|

Type

|

WASH

|

|

Details

|

The dichloromethane phase was washed with 150 mL of sodium bicarbonate

|

WASH

|

Type

|

WASH

|

|

Details

|

The dichloromethane solution was washed with 3 times with 100 mL of water each time

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The dichloromethane solution was evaporated to dryness

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the dark residue recrystallized twice from hot ethyl acetate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give golden yellow needles

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The brown precipitate was recrystallized from 350 mL of hot ethyl acetate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a yellow-red solid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

recrystallized from 500 mL of hot ethanol

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)OC(=O)C1=C(NC(=C1C)C=O)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 37.4 g | |

| YIELD: PERCENTYIELD | 63.9% | |

| YIELD: CALCULATEDPERCENTYIELD | 63.9% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |